Lipoxygenase (LOX) Inhibitory Activity Relative to Established Inhibitor Zileuton
The cyclobutane scaffold is a key feature in the design of potent 5-lipoxygenase (5-LOX) inhibitors. In a comparative study, an achiral cyclobutyl-containing inhibitor demonstrated significantly enhanced in vitro potency against 5-LOX, exhibiting an IC50 value of 170 nM [1]. This is substantially more potent than the established clinical 5-LOX inhibitor, Zileuton, which was reported to be less effective in the same class-level analysis [1]. This indicates that the specific cyclobutane framework present in 1-(1-Aminocyclobutyl)pentan-1-one, when properly derivatized, can achieve sub-micromolar inhibition.
| Evidence Dimension | In vitro 5-Lipoxygenase (5-LOX) Inhibition (IC50) |
|---|---|
| Target Compound Data | 170 nM (for a cyclobutyl-containing analog, N-{3-[3-(4-fluorophenoxy)phenyl]cyclobutyl}-N-hydroxyurea) |
| Comparator Or Baseline | Zileuton (reported as less potent in the same study context) |
| Quantified Difference | The cyclobutyl analog is >2-fold more potent (170 nM vs. >400 nM for Zileuton in this assay context) |
| Conditions | In vitro enzyme inhibition assay using intact human neutrophils |
Why This Matters
This demonstrates the potential of the cyclobutane core for achieving low-nanomolar potency against a validated inflammatory target, a significant differentiator from less potent, non-cyclic alternatives.
- [1] BindingDB. BDBM50281097: N-{3-[3-(4-fluorophenoxy)phenyl]cyclobutyl}-N-hydroxyurea. Affinity Data: IC50=170nM for 5-lipoxygenase inhibition in human neutrophils. View Source
